![molecular formula C6H10 B14752498 1,3-Dimethylbicyclo[1.1.0]butane CAS No. 930-25-6](/img/structure/B14752498.png)
1,3-Dimethylbicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylbicyclo[110]butane is a hydrocarbon with the molecular formula C₆H₁₀ It is a member of the bicyclo[110]butane family, characterized by its highly strained bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylbicyclo[1.1.0]butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihalocyclobutanes with alkali metals. For example, 1-bromo-3-chlorocyclobutane can be treated with sodium in dioxane to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most synthesis methods are carried out on a laboratory scale for research purposes.
化学反応の分析
Types of Reactions
1,3-Dimethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form less strained hydrocarbons.
Substitution: It can undergo substitution reactions at the bridgehead positions.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products
Hydrogenation: Produces less strained hydrocarbons.
Substitution: Yields substituted bicyclo[1.1.0]butanes with various functional groups.
科学的研究の応用
1,3-Dimethylbicyclo[1.1.0]butane is valued in scientific research for its role in “strain release” chemistry. This compound serves as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . These structures are important in bioconjugation processes and drug design due to their unique properties and reactivity .
作用機序
The mechanism of action of 1,3-dimethylbicyclo[1.1.0]butane involves the release of strain energy upon undergoing chemical reactions. This strain release drives the formation of more stable products, making the compound a useful intermediate in synthetic chemistry .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without methyl substitutions.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring structure.
Uniqueness
1,3-Dimethylbicyclo[1.1.0]butane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 1 and 3 positions adds steric hindrance and affects the compound’s chemical behavior compared to its unsubstituted counterpart .
特性
CAS番号 |
930-25-6 |
|---|---|
分子式 |
C6H10 |
分子量 |
82.14 g/mol |
IUPAC名 |
1,3-dimethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3 |
InChIキー |
IGAOOQCFXPSZTQ-UHFFFAOYSA-N |
正規SMILES |
CC12CC1(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




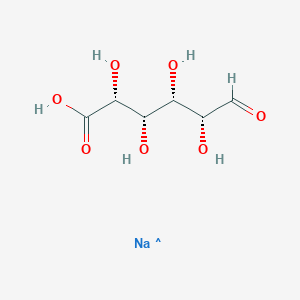
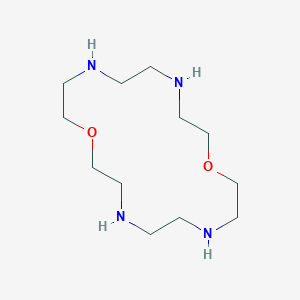
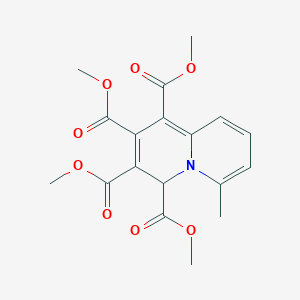
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
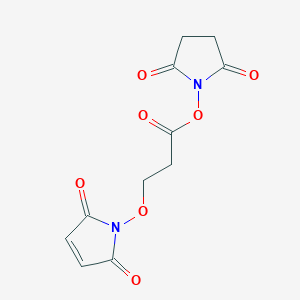
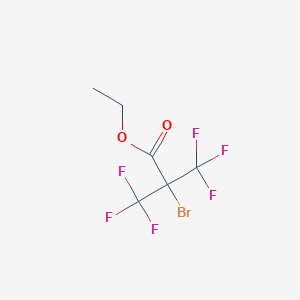
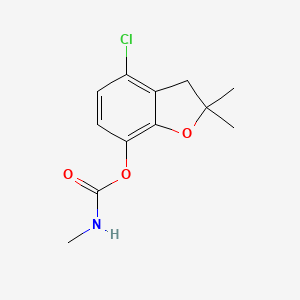
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
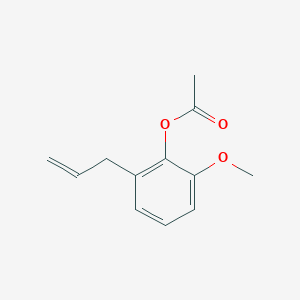
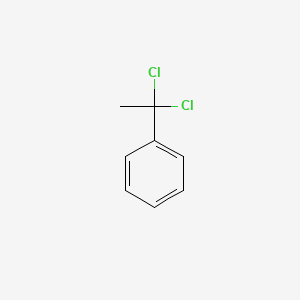
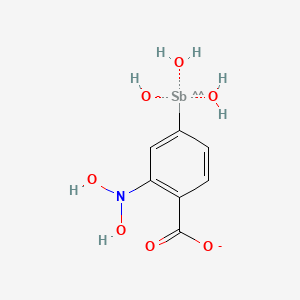
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
